molecular formula C10H15ClN6O B12221679 2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride

2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride

Cat. No.: B12221679
M. Wt: 270.72 g/mol
InChI Key: QZBCAVYAZVHVMW-UHFFFAOYSA-N
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Description

2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride is a compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride typically involves the reaction of 3,5-diaminopyrazole with 1-methylpyrazole-3-carboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction may produce pyrazole amines .

Scientific Research Applications

2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazole-5-carboxamide
  • 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide
  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

Uniqueness

2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride is unique due to its specific substitution pattern and the presence of both methyl and carboxamide groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C10H15ClN6O

Molecular Weight

270.72 g/mol

IUPAC Name

2-methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C10H14N6O.ClH/c1-15-4-3-7(13-15)6-12-9-5-8(10(11)17)16(2)14-9;/h3-5H,6H2,1-2H3,(H2,11,17)(H,12,14);1H

InChI Key

QZBCAVYAZVHVMW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNC2=NN(C(=C2)C(=O)N)C.Cl

Origin of Product

United States

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